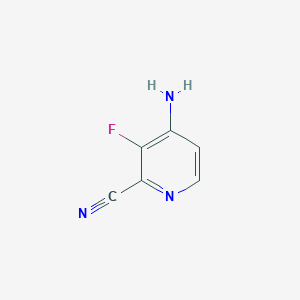
1-(5-chloro-1H-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an ethanone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with hydrazines. The reaction typically proceeds under reflux conditions in the presence of a solvent such as chloroform and a catalyst like thionyl chloride . Another method involves the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles using bases like sodium hydroxide in ethanol or potassium tert-butoxide in pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-1H-pyrazol-3-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The chloro substituent and ethanone group contribute to the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of an ethanone group.
3-Alkenyl-5-chloro-1H-pyrazoles: These compounds have alkenyl substituents at the 3-position.
1-(1H-Pyrazol-3-yl)ethanone: Lacks the chloro substituent at the 5-position.
Uniqueness: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone is unique due to the presence of both a chloro substituent and an ethanone group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in pharmaceutical research.
Propiedades
Fórmula molecular |
C5H5ClN2O |
|---|---|
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
1-(5-chloro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H,7,8) |
Clave InChI |
LQBQIPOSTLZPGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)


![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
